2-Amino-6,8-dimethyl-3-phenylquinoline
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Overview
Description
2-Amino-6,8-dimethyl-3-phenylquinoline is a chemical compound with the molecular formula C17H16N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,8-dimethyl-3-phenylquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminoacetophenone with aniline derivatives in the presence of a catalyst can lead to the formation of the quinoline ring system. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,8-dimethyl-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives
Scientific Research Applications
2-Amino-6,8-dimethyl-3-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dimethyl-3-phenylquinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, interfering with their function. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: A simpler analog with similar properties but lacking the additional methyl and phenyl groups.
6,8-Dimethylquinoline: Lacks the amino and phenyl groups but shares the dimethyl substitution pattern.
3-Phenylquinoline: Contains the phenyl group but lacks the amino and dimethyl substitutions.
Uniqueness
2-Amino-6,8-dimethyl-3-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6,8-dimethyl-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-11-8-12(2)16-14(9-11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19) |
InChI Key |
KPPIDZSEKAEYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)N)C3=CC=CC=C3)C |
Origin of Product |
United States |
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